molecular formula C13H13N3O2 B7865684 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No. B7865684
M. Wt: 243.26 g/mol
InChI Key: DEPLBTARCUXNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789402

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 6-nitroindole (6.0 g, 37 mmol) and 4-piperidone hydrochloride hydrate (11.4 g, 74 mmol). The product was isolated as an orange solid. Yield 8.8 g (97%). mp 247°-250° C.(dec.) FDMS m/e=243 (M+ of free base).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].O.Cl.[NH:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1>>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:18]3[CH2:19][CH2:20][NH:15][CH2:16][CH:17]=3)=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CNC2=C1
Name
Quantity
11.4 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated as an orange solid

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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